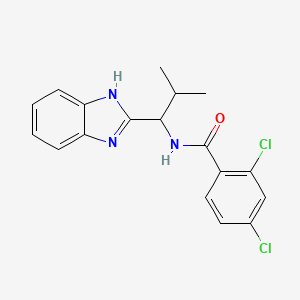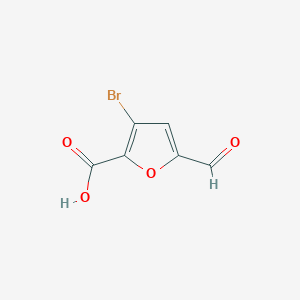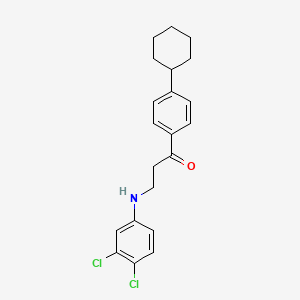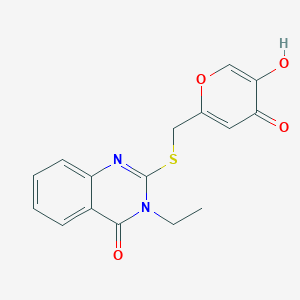
N-(1-(1H-1,3-benzimidazol-2-yl)-2-methylpropyl)-2,4-dichlorobenzenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(1H-1,3-benzimidazol-2-yl)-2-methylpropyl)-2,4-dichlorobenzenecarboxamide is a useful research compound. Its molecular formula is C18H17Cl2N3O and its molecular weight is 362.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary target of this compound, also known as Carbendazim , is the tubulin proteins in cells . These proteins are essential for the formation of microtubules, which are crucial for cell division and structure.
Mode of Action
Carbendazim binds to the tubulin proteins, disrupting their assembly into microtubules . This disruption prevents the formation of spindles at cell division, leading to the malsegregation of chromosomes . This mechanism of action is dose-dependent, with a threshold below which no effects are observed .
Biochemical Pathways
The disruption of microtubule assembly affects various biochemical pathways. The most significant is the cell division pathway , where the malsegregation of chromosomes can lead to cell death or abnormal cell growth . This mechanism is the basis for Carbendazim’s use as a fungicide, as it effectively inhibits the growth of fungi .
Result of Action
The primary molecular effect of Carbendazim’s action is the disruption of cell division, leading to cell death or abnormal growth . On a cellular level, this can result in the death of fungi (in the case of its use as a fungicide ) or the death of cancer cells (in potential anticancer applications).
Action Environment
The action, efficacy, and stability of Carbendazim can be influenced by various environmental factors. For example, the pH of the environment can affect the solubility and therefore the bioavailability of the compound . Additionally, the presence of other substances can potentially interact with Carbendazim, affecting its action and efficacy.
属性
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-2,4-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O/c1-10(2)16(17-21-14-5-3-4-6-15(14)22-17)23-18(24)12-8-7-11(19)9-13(12)20/h3-10,16H,1-2H3,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKOQNOETNTRNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=NC2=CC=CC=C2N1)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2951745.png)

![Tert-butyl 5-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-1,3-dihydroisoindole-2-carboxylate](/img/structure/B2951747.png)
![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-methylisoxazol-3-yl)propanamide](/img/structure/B2951751.png)

![(2E)-3-[4-(Allyloxy)-2-chloro-5-methoxyphenyl]acrylic acid](/img/structure/B2951755.png)

![7-[Bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]heptanoic acid](/img/structure/B2951758.png)
![N-tert-butyl-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2951759.png)
![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)pentanamide](/img/structure/B2951762.png)




